molecular formula C20H21N3O3 B3309074 (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941881-05-6

(4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone

Cat. No. B3309074
CAS RN: 941881-05-6
M. Wt: 351.4 g/mol
InChI Key: LDQZZSGLOUFJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone, also known as MPMP, is a chemical compound that has shown promising results in scientific research. It belongs to the class of piperazine derivatives and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone in lab experiments is its specificity for certain neurotransmitter systems, which allows for targeted modulation of these systems. Additionally, (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone in lab experiments is its relatively low potency compared to other compounds in its class.

Future Directions

There are several potential future directions for the research on (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone. One area of interest is the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone and its potential therapeutic applications in various neurological disorders. Finally, the use of (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone in combination with other compounds may provide a synergistic effect and improve its efficacy as a therapeutic agent.
Conclusion:
In conclusion, (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a promising compound that has shown potential in scientific research for its therapeutic applications in various neurological disorders. Its specificity for certain neurotransmitter systems, favorable pharmacokinetic profile, and biochemical and physiological effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

(4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, (4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are known to play a crucial role in the regulation of mood and behavior.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-3-8-18-17(21-14)13-19(26-18)20(24)23-11-9-22(10-12-23)15-4-6-16(25-2)7-5-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQZZSGLOUFJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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